1-(2-iodoethyl)adamantane
CAS No.: 75014-39-0
Cat. No.: VC11552978
Molecular Formula: C12H19I
Molecular Weight: 290.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75014-39-0 |
---|---|
Molecular Formula | C12H19I |
Molecular Weight | 290.2 |
Introduction
Structural and Chemical Properties of 1-(2-Iodoethyl)adamantane
Molecular Architecture
The adamantane core consists of four fused cyclohexane rings arranged in a diamondoid lattice, providing exceptional thermal stability and rigidity . Substitution at the bridgehead position (C1) with a 2-iodoethyl group introduces steric bulk and electronic effects. The iodine atom, with its high atomic radius and polarizable electron cloud, enhances susceptibility to nucleophilic substitution (SN2) and radical-mediated reactions.
Electronic Effects
The C–I bond in the 2-iodoethyl moiety has a bond dissociation energy of approximately 234 kJ/mol, weaker than C–Br (285 kJ/mol) and C–Cl (327 kJ/mol) . This lower stability facilitates iodine’s role as a leaving group in substitution reactions. Quantum mechanical calculations on similar adamantane derivatives suggest that electron-withdrawing substituents increase the electrophilicity of adjacent carbons, promoting reactivity in cross-coupling reactions .
Synthesis Strategies
Halogenation of Adamantane Derivatives
While no direct synthesis of 1-(2-iodoethyl)adamantane is documented, analogous methods for introducing halogens to adamantane frameworks provide a foundation. For example, the Ritter reaction—used to synthesize N-(1-adamantyl)acetamide from adamantanol and acetonitrile in the presence of sulfuric acid —could be adapted by replacing acetonitrile with iodoethane.
Proposed Pathway
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Adamantane Functionalization: React adamantane with ethylene oxide under acidic conditions to form 1-(2-hydroxyethyl)adamantane.
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Iodination: Treat the hydroxyl intermediate with hydroiodic acid (HI) in a nucleophilic substitution reaction:
This method mirrors the synthesis of 1-bromoadamantane using HBr .
Catalytic Approaches
The use of molybdenum hexacarbonyl (Mo(CO)₆) as a catalyst in adamantane functionalization, as demonstrated in the synthesis of N-(1-adamantyl)acetamide , suggests potential for iodine incorporation. A hypothetical protocol might involve:
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Reactants: Adamantane, iodoethane, Mo(CO)₆, and a halogen source (e.g., CBrCl₃).
Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom in 1-(2-iodoethyl)adamantane is primed for displacement by nucleophiles (e.g., amines, alkoxides). For instance:
This reactivity is comparable to 1-bromoadamantane, which forms ethers and thioethers in high yields .
Cross-Coupling Reactions
Applications and Future Directions
Pharmaceutical Intermediates
Adamantane derivatives are pivotal in drug design due to their lipid solubility and metabolic stability. 1-(2-Iodoethyl)adamantane could serve as a precursor to antiviral or antiparkinsonian agents, analogous to amantadine derivatives .
Materials Science
The compound’s rigidity and halogen content make it a candidate for:
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Liquid Crystals: As a mesogenic core for thermally stable displays.
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Polymer Additives: To enhance thermal resistance in engineering plastics.
Challenges and Research Gaps
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